molecular formula C12H16O B15243743 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B15243743
M. Wt: 176.25 g/mol
InChI Key: UAAKCDJIGNTKMQ-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of an aldehyde group and an alkyne moiety makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the aldehyde and alkyne groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an aldehyde and an alkyne group in 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde makes it uniquely reactive and versatile. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-but-3-ynylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C12H16O/c1-2-3-6-12(9-13)8-10-4-5-11(12)7-10/h1,9-11H,3-8H2

InChI Key

UAAKCDJIGNTKMQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CC2CCC1C2)C=O

Origin of Product

United States

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